![molecular formula C9H11NO2S B555665 S-Phenyl-L-cysteine CAS No. 34317-61-8](/img/structure/B555665.png)
S-Phenyl-L-cysteine
Overview
Description
S-Phenyl-L-cysteine: is an organic compound with the molecular formula C9H11NO2S 3-(Phenylthio)-L-Alanine or 4-Thia-L-homophenylalanine . This compound is characterized by the presence of a phenyl group attached to the sulfur atom of the cysteine molecule. It is a derivative of the amino acid cysteine and is used in various scientific and industrial applications .
Mechanism of Action
Target of Action
S-Phenyl-L-cysteine is regarded as having potential applicability as an antiretroviral/protease inhibitor for the human immunodeficiency virus (HIV) . The primary target of this compound is the HIV protease, an enzyme that is crucial for the life-cycle of HIV .
Mode of Action
It is believed to act in a manner similar to nelfinavir, a well-known anti-aids drug . Like nelfinavir, this compound may inhibit the HIV protease, thereby preventing the virus from maturing and proliferating .
Biochemical Pathways
This compound is synthesized from thiophenol and L-serine using a recombinant tryptophan synthase . This chemoenzymatic method involves a four-step reaction sequence starting with the reaction of magnesium and bromobenzene, followed by a Grignard reaction, and then hydrolysis and enzymatic synthesis using tryptophan synthase . The affected pathway is the cysteine-biosynthetic pathway .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its potential role as an antiretroviral/protease inhibitor . By inhibiting the HIV protease, this compound may prevent the maturation and proliferation of HIV, thereby exerting an antiretroviral effect .
Action Environment
Biochemical Analysis
Biochemical Properties
S-Phenyl-L-cysteine interacts with a variety of enzymes and proteins, most notably tryptophan synthase . This interaction is crucial for the synthesis of this compound from thiophenol and L-serine . The nature of these interactions involves a four-step reaction sequence, including a Grignard reaction, hydrolysis, and enzymatic synthesis .
Cellular Effects
The effects of this compound on cellular processes are primarily related to its potential role as an antiretroviral/protease inhibitor for HIV . It is believed to influence cell function by suppressing HIV protease, which could impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, particularly enzymes like tryptophan synthase . This interaction leads to changes in gene expression and potentially enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to be long-term . The compound is stable, and its degradation over time is minimal . Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage
Metabolic Pathways
This compound is involved in metabolic pathways related to the synthesis of optically active compounds . It interacts with enzymes such as tryptophan synthase
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chemoenzymatic Method: One of the highly efficient methods for preparing optically active S-Phenyl-L-cysteine involves the use of tryptophan synthase. The process starts with the reaction of magnesium and bromobenzene, followed by a Grignard reaction, hydrolysis, and enzymatic synthesis using tryptophan synthase.
Copper-Mediated Reaction: Another method involves reacting L-cysteine hydrochloride with a soluble single-valent copper salt and the diazonium salt of phenylamine.
Industrial Production Methods: The industrial production of this compound typically follows the chemoenzymatic method due to its higher efficiency and yield. The use of recombinant tryptophan synthase from Escherichia coli k-12 MG1655 is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S-Phenyl-L-cysteine can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing compounds.
Substitution: this compound can participate in substitution reactions, where the phenyl group or other substituents can be replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Compounds with different functional groups replacing the phenyl group or other substituents.
Scientific Research Applications
Biochemical Applications
1.1 Antiretroviral Activity
S-Phenyl-L-cysteine has shown potential as an antiretroviral agent, particularly against human immunodeficiency virus (HIV). Research indicates that it can act as a protease inhibitor, which is crucial for viral replication. A study demonstrated the efficient synthesis of optically active this compound through a chemoenzymatic method involving tryptophan synthase, yielding high purity and significant potential for therapeutic applications .
1.2 Biofilm Inhibition
The compound has been studied for its ability to inhibit biofilm formation in bacteria such as Pseudomonas aeruginosa. This compound sulfoxide and its derivatives were shown to significantly reduce biofilm formation without affecting planktonic growth, indicating its potential use in managing bacterial infections .
Environmental Applications
2.1 Biomarker for Benzene Exposure
this compound serves as a biomarker for exposure to benzene, a known carcinogen. An assay developed for detecting this compound in hemoglobin provides insights into benzene metabolism in humans. The sensitivity of this assay is reported to be less than 20 pmol per gram of globin, making it a valuable tool for environmental health studies .
Industrial Applications
3.1 Wastewater Treatment
The enzymatic synthesis of this compound from keratin hydrolysis wastewater has been explored as a sustainable method for waste management. Using recombinant tryptophan synthase, researchers achieved a conversion rate of L-serine to this compound of 97.1%, demonstrating the feasibility of utilizing industrial waste for producing valuable compounds .
Comparison with Similar Compounds
- S-Benzyl-L-cysteine
- S-Methyl-L-cysteine
- S-tert-Butylmercapto-L-cysteine
Comparison:
- S-Benzyl-L-cysteine: Similar to S-Phenyl-L-cysteine but with a benzyl group instead of a phenyl group. It is used in similar applications but may have different reactivity and properties.
- S-Methyl-L-cysteine: Contains a methyl group instead of a phenyl group. It is less bulky and may have different steric and electronic effects.
- S-tert-Butylmercapto-L-cysteine: Contains a tert-butyl group, which provides steric hindrance and may affect the compound’s reactivity and interactions.
Uniqueness: this compound is unique due to its phenyl group, which provides specific steric and electronic properties that influence its reactivity and interactions in various chemical and biological contexts .
Biological Activity
S-Phenyl-L-cysteine (SPC) is a sulfur-containing amino acid that has garnered attention due to its various biological activities and potential therapeutic applications. This compound is a derivative of L-cysteine, where a phenyl group replaces one of the hydrogen atoms on the sulfur atom. Research has highlighted its role in inhibiting biofilm formation, serving as a biomarker for benzene exposure, and its potential as an antiretroviral agent.
Antimicrobial Properties
One of the notable biological activities of this compound is its ability to inhibit biofilm formation in Pseudomonas aeruginosa, a common opportunistic pathogen. A study demonstrated that SPC significantly reduced biofilm formation without affecting planktonic cell growth, suggesting its utility as a quorum sensing inhibitor (QSI). The effective concentration was found to be comparable to established inhibitors, highlighting SPC's potential in treating infections associated with biofilms .
Quorum Sensing Inhibition
The inhibition of quorum sensing by this compound sulfoxide was observed in various experimental setups. In a Drosophila infection model, both SPC and its sulfoxide derivative were shown to reduce bacterial loads significantly without being lethal to the host. This suggests that SPC may disrupt the communication systems that bacteria use to coordinate their virulence .
Antiretroviral Activity
Research indicates that this compound may have applications as an antiretroviral agent, particularly against HIV. It has been identified as a potential protease inhibitor, which is crucial for the viral replication cycle. The compound's structural properties allow it to interact with viral enzymes, thereby inhibiting their function .
Biomarker for Benzene Exposure
This compound has also been explored as a biomarker for benzene exposure. An assay developed for detecting SPC in hemoglobin showed high sensitivity and specificity, making it a valuable tool for monitoring occupational exposure to benzene. The assay's ability to quantify SPC levels allows for better assessment of health risks associated with benzene exposure .
Case Study: Biofilm Inhibition in Pseudomonas aeruginosa
Parameter | SPC Concentration | Biofilm Formation | Planktonic Growth |
---|---|---|---|
Control | N/A | High | Normal |
1 mM SPC | 1 mM | Significantly reduced | Unaffected |
In this study, SPC was tested at various concentrations against Pseudomonas aeruginosa. The results indicated a marked decrease in biofilm formation at 1 mM concentration while maintaining normal growth rates of planktonic cells .
Case Study: Antiretroviral Activity
In vitro studies have shown that this compound exhibits significant activity against HIV protease. The compound's ability to inhibit viral replication was demonstrated through assays measuring viral load reduction in infected cell cultures. Further research is required to explore its efficacy in vivo and potential integration into therapeutic regimens .
Properties
IUPAC Name |
(2R)-2-amino-3-phenylsulfanylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c10-8(9(11)12)6-13-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUBQWNJDIAEES-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)SC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20187882 | |
Record name | beta-Phenylcysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20187882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white powder; [Sigma-Aldrich MSDS] | |
Record name | S-Phenylcysteine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17692 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
34317-61-8 | |
Record name | beta-Phenylcysteine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034317618 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | beta-Phenylcysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20187882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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